molecular formula C6H6BrNO B021118 4-Bromo-2-methoxypyridine CAS No. 100367-39-3

4-Bromo-2-methoxypyridine

Cat. No.: B021118
CAS No.: 100367-39-3
M. Wt: 188.02 g/mol
InChI Key: YFTGMMXMLPTTAY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxypyridine is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGMMXMLPTTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555220
Record name 4-Bromo-2-methoxypyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-39-3
Record name 4-Bromo-2-methoxypyridine
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Record name 4-Bromo-2-methoxypyridine
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Record name 4-bromo-2-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring a bromine atom at the 4-position and a methoxy group at the 2-position, imparts specific reactivity that makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in drug discovery and development. Pyridine compounds are integral structural units in numerous fine chemicals and pharmaceuticals, and this compound is a key player in the synthesis of various clinically relevant drugs.[1]

Chemical Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the C4 position and a methoxy group at the C2 position.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 100367-39-3[2]
Molecular Formula C₆H₆BrNO[2]
SMILES COC1=NC=CC(=C1)Br[2]
InChI Key YFTGMMXMLPTTAY-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature and is sparingly soluble in water.

PropertyValueSource
Molecular Weight 188.02 g/mol [2]
Melting Point 25-26 °C
Boiling Point 87 °C at 15 mmHg[3]
Solubility Slightly soluble in water. Soluble in most organic solvents.
Appearance Colorless to light yellow solid

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃).[1]

  • Infrared (IR) Spectrum: Authentic IR spectral data is available from commercial suppliers, confirming the presence of characteristic functional groups.[3] For the isomer 2-Bromo-4-methoxypyridine, characteristic peaks are observed at 2956, 2925, 2851 (C-H stretch), 2371, 2350, and 2321 cm⁻¹.[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: Sandmeyer Reaction of 2-Methoxy-4-aminopyridine

This method provides a high-yield synthesis of this compound from 2-methoxy-4-aminopyridine.[1]

Experimental Protocol:

  • Mix 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 400 mL of 4 M sodium hydroxide solution.

  • Extract the product with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid (Yield: 95%).[1]

Synthesis_Sandmeyer start 2-Methoxy-4-aminopyridine reagents 1. HBr, NaNO₂, -10°C 2. NaOH start->reagents Sandmeyer Reaction product This compound reagents->product

Caption: Synthesis of this compound via Sandmeyer reaction.

Method 2: Bromination of 2-Methoxypyridine

This method involves the direct bromination of 2-methoxypyridine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methoxypyridine in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom at the 4-position serves as an excellent leaving group, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

This reactivity is instrumental in the synthesis of numerous biologically active compounds. For instance, it is a key precursor for the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. It is also used in the synthesis of 1,5-disubstituted pyridones, which are important scaffolds in medicinal chemistry.

While a direct synthetic route starting from this compound for the multi-kinase inhibitor Sorafenib is not the most commonly cited, the structural motif is highly relevant to the synthesis of Sorafenib derivatives and other kinase inhibitors.[5][6] The core structure of Sorafenib contains a substituted pyridine ring, highlighting the importance of functionalized pyridines like this compound in the synthesis of such targeted therapies.[5][6]

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product 4-Aryl/Heteroaryl-2-methoxypyridine catalyst->product

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H332: Harmful if inhaled.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in cross-coupling reactions, allows for the efficient construction of complex molecular frameworks found in a variety of biologically active compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine (CAS: 100367-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic properties and strategic placement of functional groups make it an ideal precursor for the construction of complex heterocyclic scaffolds found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 100367-39-3[1]
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][2]
Appearance Pale yellow liquid or solid
Melting Point 25-26 °C
Boiling Point 87 °C at 15 mmHg[2]
Solubility Slightly soluble in water
¹H NMR (400 MHz, CDCl₃) δ 8.28 (d, J=6.4 Hz, 1H), 7.32 (s, 1H), 7.24 (d, J=6.4 Hz, 1H), 3.93 (s, 3H)
¹³C NMR Data not available in the reviewed literature.

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is the Sandmeyer reaction, starting from 2-methoxy-4-aminopyridine.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2-methoxy-4-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dry ice

  • Acetone

  • 4 M Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for low-temperature reactions

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a reaction vessel suitable for low-temperature conditions, mix 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

  • Cool the mixture to -10 °C using a dry ice/acetone bath.

  • Prepare a pre-cooled (0 °C) solution of 7.04 g of sodium nitrite in water to a final volume of 165 mL.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by adding 400 mL of a 4 M sodium hydroxide solution.

  • Extract the product with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a pale yellow liquid. A reported yield for this procedure is approximately 95%.

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-methoxy-4-aminopyridine diazotization Diazotization at -10°C start1->diazotization start2 HBr, NaNO₂ start2->diazotization sandmeyer Sandmeyer Reaction (Bromination) diazotization->sandmeyer neutralization Neutralization (NaOH) sandmeyer->neutralization extraction Extraction (MTBE) neutralization->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Synthesis of this compound via Sandmeyer Reaction.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds that are of significant interest in drug discovery. Its bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. This compound serves as an excellent electrophilic partner in this reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G General Workflow for Suzuki-Miyaura Coupling cluster_reagents Reagents reagent1 This compound setup Reaction Setup (Inert Atmosphere) reagent1->setup reagent2 Boronic Acid/Ester reagent2->setup reagent3 Palladium Catalyst & Base reagent3->setup heating Heating (80-110°C) setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Bioactive Scaffolds

The utility of this compound is exemplified by its use in the synthesis of various privileged scaffolds in medicinal chemistry, including:

  • Imidazo[1,2-a]pyrimidines: This class of compounds exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

  • 1,5-Disubstituted Pyridones: These structures are present in numerous pharmacologically active molecules.

  • PI3K/mTOR Dual Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are crucial in cell growth and proliferation, and their dual inhibition is a promising strategy in cancer therapy. This compound derivatives have been utilized as key building blocks in the synthesis of potent PI3K/mTOR dual inhibitors.[3]

The general synthetic strategy often involves an initial Suzuki-Miyaura coupling to install a desired aryl or heteroaryl group at the 4-position, followed by further functionalization of the pyridine ring or the newly introduced substituent.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The synthetic protocols outlined in this guide provide a solid foundation for its use in the laboratory. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable.

References

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and a methoxy group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role in the development of biologically active compounds. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a colorless to light yellow solid at room temperature.[1] It is soluble in many common organic solvents such as ethanol, dimethylformamide, and dichloromethane, but has limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₆BrNO[2][3]
Molecular Weight 188.02 g/mol [2][3]
CAS Number 100367-39-3[2][3]
Appearance Colorless to light yellow solid[1]
Melting Point 25-26 °C[3]
Boiling Point 87 °C at 15 mmHg[3]
Solubility Soluble in ethanol, dimethylformamide, dichloromethane; Insoluble in water.[1]

Table 2: Spectroscopic and Chromatographic Data for this compound

Data TypeKey FeaturesReference(s)
¹H NMR Spectra available for confirmation of structure.[4]
¹³C NMR Predicted to show six distinct signals.[5]
Infrared (IR) Spectroscopy Authentic infrared spectrum available.[3]
Mass Spectrometry (MS) Molecular ion peaks at m/z 187/189, characteristic of a bromine-containing compound.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Data available for reaction monitoring and purity assessment.[4]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A high-yield synthesis of this compound can be achieved from 2-methoxy-4-aminopyridine through a Sandmeyer-type reaction. The following protocol is adapted from a reported efficient synthesis.[7]

Materials:

  • 2-methoxy-4-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dry ice

  • Acetone

  • 4 M Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a reaction vessel, combine 10.1 g of 2-methoxy-4-aminopyridine with 165 mL of 48% hydrobromic acid.

  • Cool the mixture to -10 °C using a dry ice/acetone bath.

  • Prepare a pre-cooled (0 °C) solution of 7.04 g of sodium nitrite in 165 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add 400 mL of a 4 M sodium hydroxide solution to neutralize the reaction mixture.

  • Extract the product with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid. The reported yield for this optimized protocol is 95%.[7]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 2-methoxy-4-aminopyridine 2-methoxy-4-aminopyridine Diazotization Diazotization 2-methoxy-4-aminopyridine->Diazotization HBr (48%) HBr (48%) HBr (48%)->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction in situ Neutralization (NaOH) Neutralization (NaOH) Sandmeyer Reaction->Neutralization (NaOH) Reaction Mixture Temperature Control -10°C to RT Temperature Control->Diazotization Extraction (MTBE) Extraction (MTBE) Neutralization (NaOH)->Extraction (MTBE) Drying (MgSO4) Drying (MgSO4) Extraction (MTBE)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal This compound This compound Solvent Removal->this compound

Caption: Synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8] The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide like this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G Suzuki-Miyaura Cross-Coupling Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup_purification Work-up & Purification cluster_product Product This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Aqueous Work-up Aqueous Work-up Heating->Aqueous Work-up Reaction Mixture Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Biaryl Product Biaryl Product Purification->Biaryl Product

References

An In-depth Technical Guide to 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-Bromo-2-methoxypyridine (C6H6BrNO).

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a methoxy group, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, spectral data, synthesis protocols, significant applications, and safety information.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₆BrNO[1][2][3]
Molecular Weight 188.02 g/mol [1][4]
CAS Number 100367-39-3[1][2]
Appearance Off-white to pale yellow low melting solid or pale yellow liquid[5][6]
Melting Point 25-26 °C[6]
Boiling Point 87 °C at 15 mmHg[2][6]
Density 1.530 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility Slightly soluble[6][7]
pKa 3.76 ± 0.10 (Predicted)[6]
InChIKey YFTGMMXMLPTTAY-UHFFFAOYSA-N[1]
Spectral Data
SpectrumDataSource
¹H-NMR (400 MHz, CDCl₃) δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃)[5]
LC-MS Calculated for C₆H₆BrNO: 188.02, Found [M+H]⁺: 187.9, 189.9[7]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in research and development. A high-yield protocol utilizing a Sandmeyer reaction has been reported.[5]

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-methoxy-4-aminopyridine.[5]

Materials:

  • 2-methoxy-4-aminopyridine

  • 48% Hydrobromic acid solution

  • Sodium nitrite (NaNO₂)

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Dry ice

  • Acetone

Procedure:

  • A mixture of 10.1 g of 4-aminopyridine and 165 mL of 48% hydrobromic acid solution is prepared.

  • The mixture is cooled to -10°C using a dry ice and acetone bath.

  • A pre-cooled (0°C) solution of sodium nitrite (7.04 g dissolved in water to a total volume of 165 mL) is added dropwise over 30 minutes, maintaining the reaction temperature at -10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 400 mL of a 4 mol/L sodium hydroxide solution is added to the reaction mixture.

  • The mixture is extracted three times with 150 mL of methyl tert-butyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as a pale yellow liquid. The reported yield for this optimized procedure is 95%.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup A 2-methoxy-4-aminopyridine D Diazotization (-10°C) A->D B HBr (48%) B->D C NaNO2 solution C->D E Sandmeyer Reaction (Room Temperature, 16h) D->E F Neutralization (NaOH) E->F G Extraction (MTBE) F->G H Drying (MgSO4) G->H I Solvent Evaporation H->I J This compound I->J

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable intermediate in the pharmaceutical industry due to its versatile reactivity.[8] It serves as a crucial precursor for various heterocyclic compounds with significant pharmacological activities.

Key Reactions and Applications
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, which is fundamental in constructing complex biaryl structures present in many pharmaceutical agents.[8]

  • Synthesis of Imidazo[1,2-a]pyrimidines: It is a key precursor for imidazo[1,2-a]pyrimidines, a class of heterocycles known for a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7][8]

  • Synthesis of 1,5-Disubstituted Pyridones: Through Suzuki coupling with arylboronic acids, it is used to synthesize 1,5-disubstituted pyridones, another important scaffold in medicinal chemistry.[6][7][8]

  • Synthesis of Crown-ester-bipyridines and Viologens: It is used as a starting material for the synthesis of crown-ester-bipyridines and viologens.[6][7]

G cluster_reactions Key Synthetic Transformations cluster_products Pharmacologically Relevant Scaffolds A This compound B Suzuki-Miyaura Coupling (with R-B(OH)2) A->B Pd Catalyst C Other Cross-Coupling Reactions A->C D Cyclization Precursor A->D E 1,5-Disubstituted Pyridones B->E G Biaryl Compounds B->G F Imidazo[1,2-a]pyrimidines D->F

Caption: Role of this compound in synthesizing key pharmaceutical scaffolds.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazards as classified under the Globally Harmonized System (GHS).[1][9]

GHS Hazard Information
Hazard CodeHazard StatementClassCategory
H315 Causes skin irritationSkin corrosion/irritation2
H319 Causes serious eye irritationSerious eye damage/eye irritation2A
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure3
H302 Harmful if swallowedAcute toxicity, oral4
H312 Harmful in contact with skinAcute toxicity, dermal4
H332 Harmful if inhaledAcute toxicity, inhalation4

Sources:[1][6][9]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9] For respiratory protection, use a filter type A (brown) conforming to EN14387 for organic gases and vapors.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area.[9] Ensure that eyewash stations and safety showers are close to the workstation.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[9] For maintaining product quality, it is recommended to keep it refrigerated and stored under an inert gas like nitrogen or argon at 2–8 °C.[6] Store locked up.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[9]

Spill and Disposal Procedures
  • Spills: In case of a spill, contain and absorb it with sand, earth, inert material, or vermiculite. Place the material in a suitable, labeled container for waste disposal.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties and reactivity, especially in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for drug discovery programs. Adherence to strict safety and handling protocols is paramount when working with this compound to mitigate potential hazards. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research and development setting.

References

synthesis of 4-Bromo-2-methoxypyridine from 2-methoxy-4-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxypyridine, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the efficient conversion of 2-methoxy-4-aminopyridine to the target compound via a Sandmeyer reaction. This method has been demonstrated to be high-yielding and is suitable for laboratory-scale synthesis.

Core Synthesis Pathway: Sandmeyer Reaction

The synthesis of this compound from 2-methoxy-4-aminopyridine is effectively achieved through a Sandmeyer reaction. This well-established method in organic chemistry involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide ion, typically using a copper(I) salt as a catalyst or reagent.[1][2] The overall transformation is a two-step, one-pot process.

First, the amino group of 2-methoxy-4-aminopyridine is converted into a diazonium salt using a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. This reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

In the second step, the diazonium salt is decomposed in the presence of a bromide source, leading to the formation of the desired this compound and the evolution of nitrogen gas. Optimized conditions for this reaction have been shown to significantly improve the yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-methoxy-4-aminopyridine via the Sandmeyer reaction.

ParameterValueReference
Starting Material2-methoxy-4-aminopyridine
ProductThis compound
Reaction TypeSandmeyer Reaction[1]
Reported Yield95% (optimized)
Previous Yield72%
¹H-NMR Data (400 Hz, CDCl₃)δ 8.28 (d, 1H, ³J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, ³J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃)

Detailed Experimental Protocol

This protocol is based on an optimized procedure for the Sandmeyer reaction of 2-methoxy-4-aminopyridine.

Materials:

  • 2-methoxy-4-aminopyridine (or 4-aminopyridine as the precursor to be methoxylated in a prior step)

  • 48% Hydrobromic acid solution

  • Sodium nitrite

  • Dry ice/acetone bath

  • 4 M Sodium hydroxide solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution. Note: The source material refers to 4-aminopyridine, which is then assumed to be 2-methoxy-4-aminopyridine for the context of this guide's title.

    • Cool the mixture to -10°C using a dry ice/acetone bath.

    • Prepare a pre-cooled (0°C) solution of sodium nitrite by dissolving 7.04 g of sodium nitrite in water to a total volume of 165 mL (resulting in a 42.67 mg/mL solution).

    • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.

  • Sandmeyer Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Carefully quench the reaction by adding 400 mL of a 4 mol/L sodium hydroxide solution to the mixture.

    • Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The resulting pale yellow liquid is this compound. The reported procedure suggests a yield of 14.9 g (95%) without further purification being explicitly detailed for this specific protocol. Depending on the required purity, column chromatography or distillation under reduced pressure could be employed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 2-methoxy-4-aminopyridine + 48% HBr Cooling Cool to -10°C Start->Cooling Diazotization Add NaNO₂ solution dropwise (maintain -10°C) Cooling->Diazotization Reaction Stir at room temperature for 16 hours Diazotization->Reaction Quench Quench with 4M NaOH Reaction->Quench Extraction Extract with MTBE (3x) Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Product Product: this compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The Sandmeyer reaction provides an efficient and high-yielding route for the synthesis of this compound from 2-methoxy-4-aminopyridine. By carefully controlling the reaction temperature during the diazotization step, the yield can be significantly improved. This technical guide provides researchers and drug development professionals with the necessary information to reproduce this synthesis in a laboratory setting. The resulting this compound is a valuable building block for the creation of more complex molecules with potential therapeutic applications.

References

A Comprehensive Technical Guide to 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-Bromo-2-methoxypyridine, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in Suzuki-Miyaura cross-coupling reactions. The information is presented to support researchers in their synthetic endeavors and to provide a foundation for further investigation of this versatile molecule.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common are listed in Table 1.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
CAS Number100367-39-3[1]
PubChem CID14062309[1]
Molecular FormulaC₆H₆BrNO[1]
InChI KeyYFTGMMXMLPTTAY-UHFFFAOYSA-N[1]
Other Synonyms2-methoxy-4-bromopyridine, Pyridine, 4-bromo-2-methoxy-

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 2. This data is essential for its handling, reaction setup, and purification.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight188.02 g/mol [1]
AppearancePale yellow liquid/oil[2][3]
Boiling Point87.0°C (at 15.0 mmHg)[4]
SolubilitySlightly soluble in water[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃)δ 8.28 (d, 1H, J = 6.4Hz, H-6), 7.32 (s, 1H, H-3), 7.24 (d, 1H, J = 6.4 Hz, H-5), 2.50 (s, 3H, -CH₃)[2]
Mass Spectrometry (LC-MS)Calculated for C₆H₆BrNO: 188.02; Found [M+H]⁺: 187.9, 189.9[3]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol describes an efficient synthesis of this compound from 2-methoxy-4-aminopyridine with a high yield.[2]

Materials:

  • 4-aminopyridine (or 2-methoxy-4-aminopyridine as the direct precursor)

  • 48% Hydrobromic acid solution

  • Sodium nitrite

  • Water

  • 4 M Sodium hydroxide solution

  • Methyl tert-butyl ether

  • Anhydrous magnesium sulfate

  • Dry ice

  • Acetone

Equipment:

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer with cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • Prepare a pre-cooled solution of sodium nitrite by dissolving 7.04 g in water to a total volume of 165 mL (42.67 mg/mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add 400 mL of 4 M sodium hydroxide solution to the reaction mixture.

  • Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a pale yellow liquid. The reported yield for this procedure is approximately 95%.[2]

Synthesis_of_4_Bromo_2_methoxypyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-methoxy-4-aminopyridine 2-methoxy-4-aminopyridine reaction_step Sandmeyer Reaction 2-methoxy-4-aminopyridine->reaction_step HBr_NaNO2 1. HBr 2. NaNO2, H2O HBr_NaNO2->reaction_step Temp -10°C to Room Temp Temp->reaction_step This compound This compound reaction_step->this compound Yield: ~95%

Caption: Synthesis of this compound via Sandmeyer reaction.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

General Protocol:

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer with heating

  • Syringes and needles for inert atmosphere techniques

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Arylboronic Acid - Base - Pd Catalyst Inert_Atmosphere Evacuate & Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat with Stirring (80-120°C) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench_Extract Cool, Dilute, Wash with Water/Brine Monitoring->Quench_Extract Dry_Concentrate Dry Organic Layer, Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its defined physicochemical properties and the availability of high-yielding synthetic protocols make it an accessible starting material. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling highlights its importance in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational technical information to enable researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-2-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 2-methoxy-4-arylpyridines, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely adopted palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] It offers numerous advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1][2] For a substrate like this compound, this reaction enables the selective introduction of diverse aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Reaction Principle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The electron-donating methoxy group at the 2-position of this compound can influence the reactivity of the substrate, making the careful selection of reaction conditions crucial for achieving high yields.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound and analogous bromopyridine derivatives with various boronic acids. These conditions serve as a strong starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often yields reproducible results.[3]
Pd(PPh₃)₄ (2-5)-Good to ExcellentA common and reliable catalyst for a range of substrates.[4]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield Range (%)Notes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.

Table 3: Coupling of Bromopyridine Derivatives with Various Boronic Acids

Bromopyridine DerivativeBoronic AcidProductTypical Yield Range (%)Notes
This compound (analogous)Phenylboronic acid2-Methoxy-4-phenylpyridine70-90General conditions often provide good yields.
This compound (analogous)4-Methoxyphenylboronic acid2-Methoxy-4-(4-methoxyphenyl)pyridine75-95Electron-rich boronic acids are generally good coupling partners.
This compound (analogous)4-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-methoxypyridine65-85Electron-poor boronic acids are also effective.
This compound (analogous)3-Thienylboronic acid2-Methoxy-4-(thiophen-3-yl)pyridine60-80Heteroaryl boronic acids are viable coupling partners.[5]

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oadd Oxidative Addition (R-X) pd0->oadd pd2 R-Pd(II)-X L_n oadd->pd2 trans Transmetalation (R'-B(OR)2) pd2->trans pd2_r R-Pd(II)-R' L_n trans->pd2_r redel Reductive Elimination pd2_r->redel redel->pd0 product 2-Methoxy-4-arylpyridine (R-R') redel->product rx This compound (R-X) rx->oadd boronic Arylboronic Acid (R'-B(OR)2) boronic->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Preparation: Combine this compound, boronic acid, base, and catalyst in a dry flask. start->prep inert Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). prep->inert solvent Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction Reaction: Heat the mixture with vigorous stirring. solvent->reaction monitor Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute with organic solvent, and wash with water and brine. monitor->workup Reaction Complete purify Purification: Dry, concentrate, and purify the crude product by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[3][4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-methoxy-4-arylpyridine product.[6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover five major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. While specific examples may be drawn from structurally similar substrates, these protocols offer a robust starting point for reaction optimization with this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxypyridines

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] For this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 4-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3][4]

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-pyridines with various arylboronic acids. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2493[2]
34-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[5]
43-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.585[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave synthesis vial with a magnetic stir bar

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[2]

  • Add a degassed 5:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-methoxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.[8]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of bromo-pyridines.

EntryAmineCatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1008-1692[2]
2AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene110888[9]
3CyclohexylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001295[5]
4Benzophenone IminePd(OAc)₂ (2)BrettPhos (3)NaOtBuToluene1001685[9]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Flame-dried Schlenk tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).[2]

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).[2]

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methoxypyridines

The Sonogashira reaction is a cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[10][11] This reaction is conducted under mild conditions and is instrumental in the synthesis of complex molecules.[10]

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of bromo-pyridines with terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT-604-1291[12]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTolueneRT6-2088[13]
31-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF80885[5]
42-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.01)CuIEt₃NToluene902489[14]
Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (degassed)

  • Dry Schlenk flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.[12]

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 4-Alkenyl-2-methoxypyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16] This reaction is a key method for C-C bond formation.[17]

Data Presentation: Heck Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Heck reaction of bromo-pyridines with alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018-2485[12]
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMF1201290[18]
3EthylenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1402478[19]
4Methyl acrylatePd(OAc)₂ (0.1)P(t-Bu)₃ (0.2)Cy₂NMeDioxane1201692[19]
Experimental Protocol: Heck Reaction

This protocol describes the coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (degassed)

  • Sealed tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).[12]

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile (5 mL), styrene (1.5 mmol), and Et₃N (1.5 mmol).[12]

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 4-Aryl/Vinyl-2-methoxypyridines

The Stille coupling is a versatile palladium-catalyzed reaction between an organostannane and an organic halide to form a C-C bond.[20][21] While organotin reagents are toxic, they are tolerant of a wide variety of functional groups and are not sensitive to moisture or oxygen.[22]

Data Presentation: Stille Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Stille coupling of bromo-pyridines.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)--Toluene1101289[12]
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (2)--THF651692[21]
32-(Tributylstannyl)thiophenePd₂(dba)₃ (1.5)P(furyl)₃ (6)-NMP100887[20]
4(E)-1-HexenyltributylstannanePd(dppf)Cl₂ (3)-CuI (10)DMF407287[20]
Experimental Protocol: Stille Coupling

This protocol describes the coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous Toluene (degassed)

  • Dry Schlenk flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).[12]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.1 mmol).[12]

  • Heat the reaction mixture to 110 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate.

  • The crude product can be purified by column chromatography. To remove tin byproducts, wash the reaction mixture with a saturated aqueous solution of KF or filter through silica gel with an eluent containing triethylamine.[20]

Visualizations

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling prep Reaction Setup: - Add Substrate (this compound) - Add Coupling Partner - Add Catalyst & Ligand - Add Base/Additive inert Inert Atmosphere: - Evacuate and Backfill with Argon/Nitrogen prep->inert solvent Solvent Addition: - Add Degassed Solvent inert->solvent reaction Reaction: - Heat and Stir - Monitor by TLC/LC-MS solvent->reaction workup Workup: - Quench Reaction - Extraction - Washing reaction->workup purify Purification: - Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle

G Generalized Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)L_n-R' pd2_complex->transmetal_complex Transmetalation (R'-M) transmetal_complex->pd0 Reductive Elimination (R-R') RX R-X = this compound RM R'-M = Coupling Partner (e.g., ArB(OH)₂, R'₂NH, R'C≡CH) RR Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Applications of 4-Bromo-2-methoxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxypyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a methoxy group that influences the electronic properties of the pyridine ring, make it a valuable synthon for the construction of a diverse array of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of bioactive compounds, including anticancer agents and potential therapeutics for neurodegenerative diseases.

Core Applications

The strategic importance of this compound in drug discovery lies in its utility as a key intermediate for the synthesis of:

  • Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: These fused heterocyclic systems are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

  • Sorafenib Analogues: As a multi-kinase inhibitor, sorafenib is an established anticancer drug. This compound serves as a crucial starting material for the synthesis of novel analogues with potential for improved efficacy and selectivity.

  • γ-Secretase Modulators (GSMs): In the pursuit of treatments for Alzheimer's disease, GSMs that can allosterically modulate the activity of γ-secretase to reduce the production of amyloid-β (Aβ42) are of great interest. This compound derivatives are key components in the synthesis of potent GSMs.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for representative compounds synthesized using this compound or its close derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
I-11 NCI-H358 (KRAS G12C)Potent Inhibition[2]
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)15.2[3]
HeLa (Cervical)20.1[3]
Compound 12b Hep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
IP-5 HCC1937 (Breast)45[5]
IP-6 HCC1937 (Breast)47.7[5]

Table 2: VEGFR-2 Inhibitory Activity of Sorafenib Analogues

Compound IDVEGFR-2 IC50 (nM)Reference
Sorafenib 3.12 - 90[1][6]
Compound 23j 3.7[1]
Compound 23l 5.8[1]
Compound 23a 7.1[1]
Compound 23n 7.4[1]
Compound 11 190[7]

Table 3: Activity of γ-Secretase Modulators (GSMs)

Compound IDAβ42 Inhibition IC50 (nM)Reference
GSM-1 100[8]
Compound 9 10[8]
Compound 2 4.1[9]
Compound 3 5.3[9]
BPN-15606 7[10]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines

This protocol describes a one-pot synthesis from acetophenone and 2-aminopyridine. This compound can be converted to the corresponding 2-aminopyridine derivative for use in this reaction.

Materials:

  • Substituted Acetophenone (2 mmol)

  • [Bmim]Br3 (2 mmol)

  • 2-Aminopyridine derivative (2.4 mmol)

  • Sodium Carbonate (Na2CO3) (1.1 mmol)

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone, [Bmim]Br3, the 2-aminopyridine derivative, and sodium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography to yield the corresponding 2-phenylimidazo[1,2-a]pyridine.[11]

Synthesis of Sorafenib Analogues via Suzuki Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a key step in the synthesis of many sorafenib analogues.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Synthesis of γ-Secretase Modulators

Protocol 3: Synthesis of a Key Intermediate for Methoxypyridine-Derived GSMs

This protocol describes the initial steps in the synthesis of a key intermediate, starting from a substituted aminopyridine which can be derived from this compound.

Materials:

  • 6-Bromo-2-methoxy-3-aminopyridine (1 equiv)

  • Acetic anhydride (excess)

  • Formic acid (excess)

  • Chloroacetone (1.1 equiv)

  • Potassium carbonate (2 equiv)

  • Dimethylformamide (DMF)

  • Ammonium acetate (excess)

  • Acetic acid

Procedure:

  • N-formylation: To a solution of 6-bromo-2-methoxy-3-aminopyridine in a suitable solvent, add acetic anhydride and formic acid to generate the formamide derivative in situ.[1]

  • N-alkylation: React the resulting formamide with chloroacetone in the presence of potassium carbonate in DMF to yield the N-(2-oxopropyl)formamide derivative.

  • Cyclization: Heat the N-(2-oxopropyl)formamide derivative with ammonium acetate in acetic acid to construct the imidazole ring, affording the 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine intermediate.[1] This intermediate can then be further elaborated to the final GSM structure.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_evaluation Biological Evaluation This compound This compound Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Sorafenib Analogues Sorafenib Analogues Gamma-Secretase Modulators Gamma-Secretase Modulators Anticancer Assays Anticancer Assays PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Anticancer Assays->PI3K/Akt/mTOR Pathway Enzyme Inhibition Assays Enzyme Inhibition Assays VEGFR-2 Signaling VEGFR-2 Signaling Enzyme Inhibition Assays->VEGFR-2 Signaling Abeta Production Assays Abeta Production Assays Gamma-Secretase Pathway Gamma-Secretase Pathway Abeta Production Assays->Gamma-Secretase Pathway

Caption: Synthetic workflow from this compound.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->Akt Inhibits

Caption: Imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Sorafenib Analogues Sorafenib Analogues Sorafenib Analogues->VEGFR-2 Inhibits

Caption: Sorafenib analogues inhibit VEGFR-2 signaling.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein sAPPβ sAPPβ APP->sAPPβ Cleavage C99 C99 APP->C99 Cleavage β-Secretase β-Secretase β-Secretase->APP γ-Secretase γ-Secretase γ-Secretase->C99 Aβ42 Amyloid-β 42 C99->Aβ42 Cleavage Aβ40 Amyloid-β 40 C99->Aβ40 Cleavage AICD AICD C99->AICD Cleavage Plaque Formation Plaque Formation Aβ42->Plaque Formation Gamma-Secretase Modulators Gamma-Secretase Modulators Gamma-Secretase Modulators->γ-Secretase Modulates

Caption: Gamma-secretase modulators alter Aβ production.

References

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Pyridones Using 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Disubstituted-2-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note provides a detailed guide for the synthesis of these valuable scaffolds using 4-Bromo-2-methoxypyridine as a versatile starting material. The synthetic strategy involves a sequential functionalization approach, including a palladium-catalyzed cross-coupling reaction to install a substituent at the 5-position, followed by N-substitution and subsequent demethylation to yield the target pyridone.

The use of this compound offers a strategic advantage. The methoxy group serves as a protecting group for the pyridone tautomer, allowing for selective functionalization at the 4-position (which becomes the 5-position in the final pyridone) via modern cross-coupling methodologies. The bromine atom provides a reactive handle for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Synthetic Strategy

The general synthetic pathway for the preparation of 1,5-disubstituted pyridones from this compound is outlined below. The key steps are:

  • C-5 Substitution via Suzuki-Miyaura Coupling: A carbon-carbon bond is formed at the 4-position of the pyridine ring through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester.

  • N-1 Substitution via Buchwald-Hartwig or Chan-Lam Amination: The nitrogen atom of the pyridine ring is functionalized, typically with an aryl or alkyl group, using palladium- or copper-catalyzed N-arylation methods.

  • Demethylation to Yield the 2-Pyridone Core: The final step involves the removal of the methyl group from the 2-methoxy position to reveal the desired 2-pyridone scaffold.

Data Presentation

The following tables summarize representative quantitative data for the key transformations involved in the synthesis of 1,5-disubstituted pyridones. The data is compiled from literature reports on analogous systems and serves as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Various Boronic Acids

EntryBromopyridine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80-12091
22-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80-12095
32-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80-12088
42-Bromo-4-methylpyridine3-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80-12073
54-Bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O120 (Microwave)81[1]

Table 2: N-Arylation of Pyridines

EntryPyridine SubstrateArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Phenyl-2-methoxypyridine (analogue)AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11085-95 (estimated)
24-Phenyl-2-methoxypyridine (analogue)4-MethoxyanilinePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Dioxane10080-90 (estimated)
3ImidazolePhenylboronic acidCu₂O (10)-Cs₂CO₃DMSO11092

Table 3: Demethylation of 2-Methoxypyridines

EntrySubstrateReagentSolventTemp (°C)Time (h)Yield (%)
12-MethoxypyridinePyridine·HClNeat180-2002-4Good
2Substituted 2-MethoxypyridineBBr₃CH₂Cl₂-78 to rt1270-90
32-Methoxy-4-phenylpyridineNaSEtDMF150485

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.[2][3]

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.

    • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 120 °C is a good starting point.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation of 4-Substituted-2-methoxypyridine (Buchwald-Hartwig Amination)

  • Materials:

    • 4-Aryl-2-methoxypyridine (1.0 equiv)

    • Aryl amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos or RuPhos, 4 mol%)

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

    • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the 4-aryl-2-methoxypyridine and the aryl amine.

    • Add the degassed solvent.

    • Seal the flask and heat the mixture to 100-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: General Procedure for Demethylation of 1-Aryl-4-aryl-2-methoxypyridinium Intermediate

Several methods can be employed for the demethylation of 2-methoxypyridines. The choice of reagent depends on the functional group tolerance of the substrate.

  • Method A: Pyridine Hydrochloride

    • Place the 1,4-disubstituted-2-methoxypyridine in a round-bottom flask with a stir bar.

    • Add an excess of pyridine hydrochloride (5-10 equiv).

    • Heat the mixture to 180-200 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the mixture, and carefully add water.

    • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

    • Wash, dry, and purify the product as described previously.

  • Method B: Boron Tribromide (BBr₃)

    • Dissolve the 1,4-disubstituted-2-methoxypyridine in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of BBr₃ (1.1-1.5 equiv) in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product, wash, dry, and purify as usual.

Mandatory Visualization

Synthesis_Workflow start This compound intermediate1 4-Aryl-2-methoxypyridine start->intermediate1 Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) intermediate2 1-Aryl-4-aryl-2-methoxypyridinium Salt intermediate1->intermediate2 Buchwald-Hartwig Amination (ArNH₂, Pd catalyst, Base) product 1,5-Disubstituted-2-pyridone intermediate2->product Demethylation (e.g., BBr₃ or Pyridine·HCl)

Caption: General synthetic workflow for 1,5-disubstituted pyridones.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 4-Aryl-2-methoxypyridine pd_complex2->product sub_halide This compound sub_halide->pd_complex1 sub_boronic Ar'B(OH)₂ + Base sub_boronic->pd_complex1

Caption: Catalytic cycle for the Suzuki-Miyaura coupling step.

References

Application Notes: Synthetic Routes to Multi-Substituted Pyridines from 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-methoxypyridine is a versatile and strategically important building block in medicinal chemistry and materials science.[1][2] Its chemical structure, featuring a pyridine ring with a bromine atom at the 4-position and a methoxy group at the 2-position, allows for selective functionalization through a variety of synthetic transformations.[2] The bromine atom serves as a handle for numerous palladium-catalyzed cross-coupling reactions, while the methoxy group can direct metallation to the adjacent C-3 position. This dual reactivity enables the synthesis of a diverse array of di- and multi-substituted pyridine derivatives, which are common motifs in pharmaceuticals and other biologically active compounds.[1][3][4]

This document provides detailed protocols and application notes for the synthesis of multi-substituted pyridines starting from this compound, focusing on palladium-catalyzed cross-coupling reactions and directed lithiation strategies.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The bromine atom at the C-4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds.[2][5] These methods are fundamental for constructing the complex molecular architectures often required in drug discovery.[2][5]

G cluster_main Synthetic Utility of this compound cluster_coupling C-4 Cross-Coupling Reactions cluster_lithiation C-3 Functionalization start This compound suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira stille Stille (R-SnBu₃) start->stille negishi Negishi (R-ZnX) start->negishi lith Directed Lithiation (LDA/LTMP) start->lith product_coupling 4-Substituted Products suzuki->product_coupling buchwald->product_coupling sonogashira->product_coupling stille->product_coupling negishi->product_coupling product_lith 3-Substituted Product lith->product_lith

Figure 1. Key synthetic pathways from this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly efficient method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an aryl or vinyl boronic acid or ester.[5][6] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 Phenylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ 1,4-Dioxane/H₂O (5:1) 120 (MW) 0.5 81 [8][9]

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | >90 (Typical) |[9] |

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-2.5 equiv).[8][10]

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%).[8][9]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe.[8]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (typically 0.5-24 hours).[8][10]

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-4-arylpyridine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the reaction of aryl halides with a wide range of primary and secondary amines.[11][12] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Entry Amine Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Primary/Secondary Amine Pd(OAc)₂ (2-5) BINAP (3-8) Cs₂CO₃ Toluene 110 8-16 High (Typical)

| 2 | Ammonia Equivalent | Pd₂(dba)₃ (1-2) | XPhos (2-4) | LiHMDS | 1,4-Dioxane | 80-100 | 12-24 | High (Typical) |

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu) to a dry Schlenk flask.[13]

  • Add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the flask and heat the mixture with stirring at the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or crystallization to obtain the 2-methoxy-4-aminopyridine derivative.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating an sp²-sp carbon-carbon bond.[14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16]

Table 3: Representative Conditions for Sonogashira Coupling

Entry Alkyne Partner Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N THF 40-60 High (Typical)

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | None (Copper-free) | Et₃N | MeCN | 110 | Good to High |

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[17]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0 equiv).[17]

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.[17]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 4-alkynyl-2-methoxypyridine product.

Stille and Negishi Couplings

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent (R-SnBu₃) catalyzed by palladium.[18][19] While effective, the toxicity of tin reagents is a significant drawback.[19] Negishi Coupling: This reaction uses an organozinc reagent (R-ZnX) to couple with the aryl bromide, also catalyzed by palladium or nickel.[20][21] Organozinc reagents are highly reactive but are also sensitive to moisture and air.[20][21]

Directed Ortho-Metalation (DoM) at the C-3 Position

The methoxy group at the C-2 position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position with a strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[3][22][23] The resulting lithiated intermediate can then be quenched with various electrophiles to install a substituent at the C-3 position, yielding a 3,4-disubstituted pyridine.

G cluster_workflow Typical Cross-Coupling Experimental Workflow A 1. Reagent Assembly (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heat & Stir) C->D E 5. Work-up (Quench, Extract, Dry) D->E F 6. Purification (Chromatography) E->F G Pure Product F->G

Figure 2. Generalized workflow for palladium-catalyzed cross-coupling.

Table 4: C-3 Lithiation and Electrophilic Quench of 2-Bromo-4-methoxypyridine

Entry Base Electrophile (E) Product (E) Temp (°C) Yield (%) Reference
1 LTMP DMF -CHO -78 70 (overall for 2 steps) [3][22]

| 2 | LTMP | DMF, then NaBH₄ | -CH₂OH | -78 | 70 (overall) |[3][22] |

Experimental Protocol: C-3 Lithiation and Formylation

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -20 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise. Stir the mixture for 30 minutes.[22]

  • Cool the resulting LTMP solution to -78 °C.

  • Add a solution of 2-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF dropwise. Stir for 10-30 minutes at -78 °C.[22]

  • Add the electrophile, such as anhydrous N,N-dimethylformamide (DMF, 3.0 equiv), and continue stirring for 30 minutes.[22]

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by chromatography or used directly in a subsequent reduction step (e.g., with NaBH₄) to yield the corresponding alcohol.[3][22]

Synthesis of Starting Material: this compound

While commercially available, this compound can also be synthesized in the lab. A common method involves a Sandmeyer-type reaction starting from 2-methoxy-4-aminopyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction [1]

  • Mix 2-methoxy-4-aminopyridine (1.0 equiv) with 48% hydrobromic acid.

  • Cool the mixture to -10 °C using a dry ice/acetone bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise over 30 minutes, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully basify the reaction mixture with a cold NaOH solution to pH 8-9.

  • Extract the product with an organic solvent (e.g., methyl tert-butyl ether).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain this compound. This method has been reported to achieve yields up to 95%.[1]

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition c1 pd0->c1 pd2_aryl Ar-Pd(II)L₂-Br trans Transmetalation c2 pd2_aryl->c2 pd2_biaryl Ar-Pd(II)L₂-R re Reductive Elimination c3 pd2_biaryl->c3 product Ar-R (Product) c1->pd2_aryl  Ar-Br c2->pd2_biaryl R-B(OH)₂ + Base c3->pd0 c3->product c4

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a powerful intermediate for accessing a wide range of multi-substituted pyridines. By leveraging well-established palladium-catalyzed cross-coupling reactions at the C-4 position and directed ortho-metalation at the C-3 position, researchers can strategically introduce diverse functional groups. The protocols outlined in this document provide a solid foundation for the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-methoxypyridine. This valuable intermediate is crucial for the development of a range of pharmaceutical compounds.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
YLD-001 My yield is significantly lower than reported values. Inaccurate Temperature Control: The Sandmeyer reaction is highly sensitive to temperature. Premature decomposition of the diazonium salt can occur if the temperature is not kept sufficiently low.[1]- Maintain a strict reaction temperature of -10°C during the addition of sodium nitrite. A dry ice/acetone bath is effective for this purpose. - Pre-cool the sodium nitrite solution to 0°C before adding it dropwise.[1]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.- Carefully check the stoichiometry of 4-aminopyridine, hydrobromic acid, and sodium nitrite.
Inefficient Extraction: The product may not be fully recovered from the aqueous phase during workup.- Extract the reaction mixture with methyl tert-butyl ether or another suitable organic solvent at least three times to ensure complete recovery.[1]
PUR-001 I am observing significant impurities in my final product after purification. Formation of Isomeric Byproducts: Depending on the synthetic route, isomeric bromo-methoxypyridines or di-brominated species can form.- Utilize flash column chromatography for effective separation of isomers. - Gas Chromatography-Mass Spectrometry (GC-MS) can help identify isomeric byproducts (same mass) and di-brominated byproducts (higher mass).[3] - ¹H and ¹³C NMR spectroscopy will provide detailed structural information to distinguish between isomers.[3]
Incomplete Reaction: Unreacted starting materials may co-elute with the product during chromatography.- Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1]
Residual Solvent or Reagents: Solvents or excess reagents may be carried through the workup and purification steps.- If the product is a solid, recrystallization can be an effective method for removing small amounts of impurities.[3] - For liquid products, fractional distillation under reduced pressure can be a viable option if boiling points are sufficiently different.[3]
RXN-001 The reaction is not proceeding to completion. Low Quality or Decomposed Reagents: The purity and stability of reagents, particularly sodium nitrite and strong bases like n-butyllithium, are critical.- Use freshly opened or properly stored reagents.
Insufficient Mixing: In heterogeneous reactions, poor mixing can lead to slow reaction rates.- Ensure vigorous stirring throughout the reaction.
WRK-001 I'm having difficulty with the workup procedure. Emulsion Formation during Extraction: The presence of certain salts or byproducts can lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Loss during Neutralization: The product may be sensitive to large pH swings.- Add the base for neutralization slowly and with cooling to control the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic routes have been reported. The most common include:

  • Sandmeyer-type reaction: This method uses 2-methoxy-4-aminopyridine or a related amino-pyridine as a starting material. It involves diazotization followed by bromination and can achieve high yields (up to 95%) with strict temperature control.[1]

  • Directed Ortho-Metalation: This approach starts with 4-methoxypyridine, which is lithiated at the C-2 position followed by bromination. Reported yields for this method are around 62%.[4][5]

  • Nucleophilic Substitution: This involves the reaction of a di-halogenated pyridine, such as 2-bromo-4-chloropyridine, with sodium methoxide. This route may suffer from lower yields (around 25%).[5]

  • O-alkylation of Pyridones: Bromo-substituted 2-pyridones can be reacted with alkyl halides in the presence of silver carbonate to yield bromo-2-alkoxypyridines in high yields.[6]

Q2: How can I improve the yield of the Sandmeyer-type reaction?

A2: The key to a high yield in the Sandmeyer-type synthesis of this compound is rigorous temperature control. Maintaining the reaction at -10°C during the addition of a pre-cooled sodium nitrite solution has been shown to increase the yield from 72% to 95%.[1]

Q3: What are the key considerations for the purification of this compound?

A3: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from isomers and other byproducts with different polarities.[3]

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for removing minor impurities.[3]

  • Fractional Distillation: For liquid products, distillation under reduced pressure can be effective if the boiling points of the product and impurities are sufficiently different.[3]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: To confirm the identity and purity of this compound, the following techniques are recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. For this compound, the expected ¹H-NMR signals are around δ 8.28 (d, 1H), 7.32 (s, 1H), 7.24 (d, 1H), and 2.50 (s, 3H) in CDCl₃.[1]

  • Mass Spectrometry (MS): Techniques like GC-MS will confirm the molecular weight of the product and help identify any byproducts.[3]

Experimental Protocols

High-Yield Synthesis via Sandmeyer-Type Reaction[1]

This protocol details a high-yield synthesis of this compound from 4-aminopyridine.

Materials:

  • 4-aminopyridine (10.1 g)

  • 48% Hydrobromic acid solution (165 mL)

  • Sodium nitrite (7.04 g dissolved in water to a total volume of 165 mL)

  • 4 M Sodium hydroxide solution (400 mL)

  • Methyl tert-butyl ether (450 mL)

  • Anhydrous magnesium sulfate

  • Dry ice and acetone

Procedure:

  • In a suitable reaction vessel, mix 10.1 g of 4-aminopyridine with 165 mL of 48% hydrobromic acid solution.

  • Cool the mixture to -10°C using a dry ice/acetone bath.

  • Pre-cool the sodium nitrite solution to 0°C.

  • Add the pre-cooled sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, carefully add 400 mL of 4 M sodium hydroxide solution to neutralize the mixture.

  • Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid. (Reported yield: 14.9 g, 95%).

Data Presentation

Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Sandmeyer-Type Reaction4-aminopyridineHBr, NaNO₂95%[1]
Directed Ortho-Metalation4-methoxypyridinen-BuLi, 1,2-dibromo-1,1,2,2-tetrachloroethane62%[5]
Nucleophilic Substitution2-bromo-4-chloropyridineSodium methoxide25%[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 4-aminopyridine and HBr cool_reaction Cool to -10°C start->cool_reaction add_nitrite Dropwise addition of pre-cooled NaNO₂ solution cool_reaction->add_nitrite react Stir at room temperature for 16 hours add_nitrite->react neutralize Neutralize with NaOH solution react->neutralize extract Extract with methyl tert-butyl ether (x3) neutralize->extract dry Dry organic layers with MgSO₄ extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Obtain this compound evaporate->product

Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product temp Incorrect Temperature problem->temp reagents Reagent Quality/ Stoichiometry problem->reagents workup Inefficient Workup/ Purification problem->workup side_reactions Side Reactions problem->side_reactions control_temp Maintain -10°C during NaNO₂ addition temp->control_temp check_reagents Verify reagent purity and molar ratios reagents->check_reagents optimize_workup Optimize extraction and chromatography workup->optimize_workup monitor_reaction Monitor with TLC to avoid over-running side_reactions->monitor_reaction

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Bromo-2-methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed.

  • From Sandmeyer reaction of 2-methoxy-4-aminopyridine: Common impurities include unreacted starting material (2-methoxy-4-aminopyridine) and phenolic byproducts formed from the reaction of the diazonium salt with water.[1][2]

  • From lithiation and bromination of 4-methoxypyridine: Potential impurities include isomeric byproducts (e.g., 3-Bromo-2-methoxypyridine or 2,5-dibromo-4-methoxypyridine) and residual starting material.[3][4]

Q2: My this compound product is a pale yellow liquid/low melting solid. Which purification method is most suitable?

A2: For a low-melting solid or liquid product, vacuum distillation or column chromatography are generally the most effective purification methods.[3][5] Recrystallization may be challenging if the compound does not solidify readily at or below room temperature.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration. This is typically done before a recrystallization or as a preliminary step before column chromatography.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities and isomeric byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis.[7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7][8]

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
"Oiling out" (product separates as a liquid instead of crystals)1. The solution is cooling too rapidly. 2. The concentration of the solute is too high. 3. The presence of impurities is inhibiting crystallization. 4. The melting point of the compound is lower than the boiling point of the solvent.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 3. Consider a preliminary purification by column chromatography to remove impurities. 4. Choose a lower-boiling point solvent or a mixed solvent system.
No crystal formation upon cooling1. The solution is not sufficiently saturated (too much solvent was used). 2. Nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a seed crystal of pure this compound, if available. 4. Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).
Low recovery yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not cold enough. 3. Premature crystallization occurred during hot filtration.1. Minimize the amount of solvent used to dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration.
Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Poor separation of product and impurities1. The eluent system is not optimal. 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to channeling. 4. The sample was loaded in too large a volume of solvent.1. Use Thin Layer Chromatography (TLC) to determine the best solvent system that provides good separation (Rf of the product should be around 0.2-0.4). A gradient of ethyl acetate in hexanes is a good starting point.[5] 2. As a general guideline, the amount of crude material should be 1-5% of the weight of the silica gel. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 4. Dissolve the sample in a minimal amount of the eluent or a volatile solvent and load it onto the column in a narrow band.
Product is not eluting from the column1. The eluent is not polar enough. 2. The compound may be decomposing on the acidic silica gel.1. Gradually increase the polarity of the eluent. 2. Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%). Alternatively, use a less acidic stationary phase like alumina.
Streaking or tailing of spots on TLC of collected fractions1. The sample was too concentrated when loaded. 2. The compound is interacting strongly with the stationary phase.1. Ensure the sample is loaded in a dilute solution. 2. Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Typical Recovery Yield (%) Key Advantages Key Disadvantages
Recrystallization 85-95>9870-85Cost-effective, simple setup, can yield high-purity crystals.Not suitable for oils or low-melting solids, potential for low recovery, "oiling out" can be an issue.
Column Chromatography 80-95>9960-90Highly effective for separating closely related impurities, applicable to both solids and liquids.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Vacuum Distillation 80-90>9775-90Effective for purifying liquids and low-melting solids, can be faster than chromatography for larger scales.Requires a vacuum setup, not suitable for heat-sensitive compounds, may not separate isomers with close boiling points.

Note: The values presented are typical and can vary depending on the nature and quantity of impurities in the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid at room temperature.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or a mixture like ethanol/water). A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is effective for purifying both solid and liquid crude this compound.

  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent should give an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing without air bubbles.[10]

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Product Crude Product Crude Product Purity Assessment Purity Assessment (TLC, GC-MS, NMR) Crude Product->Purity Assessment Recrystallization Recrystallization Purity Assessment->Recrystallization If solid Column Chromatography Column Chromatography Purity Assessment->Column Chromatography Vacuum Distillation Vacuum Distillation Purity Assessment->Vacuum Distillation If liquid/low-melting Final Purity Check Final Purity Check (>98%) Recrystallization->Final Purity Check Column Chromatography->Final Purity Check Vacuum Distillation->Final Purity Check Pure Product Pure Product Final Purity Check->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude solid dissolved in hot solvent Cool Slowly Cool solution slowly to room temperature Start->Cool Slowly Oiling Out? Oiling Out? Cool Slowly->Oiling Out? Troubleshoot Oiling Troubleshoot: - Reheat and add more solvent - Cool even slower - Consider chromatography Oiling Out?->Troubleshoot Oiling Yes Crystals Form? Crystals Form? Oiling Out?->Crystals Form? No Induce Crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution Crystals Form?->Induce Crystallization No Collect Crystals Collect, wash, and dry crystals Crystals Form?->Collect Crystals Yes Induce Crystallization->Collect Crystals Pure Product Pure Product Collect Crystals->Pure Product

Caption: Troubleshooting logic for recrystallization challenges.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxypyridine.

Troubleshooting Guide

Issue: Low to No Product Formation

Low or no yield is a common issue when working with pyridine substrates due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] The electron-donating methoxy group on the pyridine ring can also impact the reactivity of the C-Br bond.[3]

Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor outcomes in the Suzuki coupling of this compound. A systematic approach to troubleshooting is recommended.

1. Catalyst System Inactivity:

  • Problem: The choice of palladium catalyst and ligand is critical for activating the C-Br bond of the pyridine ring.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient due to catalyst deactivation by the pyridine nitrogen.[1]

  • Recommendation: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[4] These ligands can promote the formation of the active monoligated palladium(0) species and sterically shield the palladium center from the pyridine nitrogen.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]

2. Ineffective Base:

  • Problem: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[4][5] The strength, solubility, and steric properties of the base are important factors.[4]

  • Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If solubility is an issue, consider a solvent system that can partially dissolve the base, such as a mixture of dioxane and water.[4]

3. Inappropriate Solvent System:

  • Problem: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle.[4]

  • Recommendation: A mixture of an organic solvent and water is often optimal.[4] Common choices include dioxane/water, toluene/water, or THF/water.[4][6] For instances where the stability of the boronic acid is a concern, anhydrous solvents may be necessary.[3]

4. Oxygen Sensitivity:

  • Problem: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4] The presence of oxygen can also promote undesirable side reactions like the homocoupling of the boronic acid.[1]

  • Recommendation: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1] The reaction should be set up and run under a positive pressure of an inert gas.[1]

Issue: Significant Byproduct Formation

Even when the starting material is consumed, the desired product yield can be low due to the formation of byproducts.

Question 2: My starting material is being consumed, but I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling reaction.

1. Protodeboronation:

  • Problem: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[3] Electron-rich boronic acids are particularly susceptible to this side reaction, which is often promoted by the presence of base and water.[3]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Carefully dry all reagents and solvents, and perform the reaction under an inert atmosphere.[3]

    • Select the Right Base: A weaker base or careful control over the amount of a stronger base can help reduce protodeboronation.[3]

    • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[3]

2. Homocoupling:

  • Problem: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the cross-coupling reaction is slow.[3] The presence of oxygen can also promote homocoupling.[1][7]

  • Mitigation Strategies:

    • Thorough Degassing: Rigorously remove dissolved oxygen from the reaction mixture by sparging with an inert gas.[7]

    • Choice of Palladium Precatalyst: Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[7]

3. Dehalogenation:

  • Problem: The bromo group on the pyridine can be replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with something else in the mixture to acquire a hydride ligand, followed by reductive elimination to form the dehalogenated product.[8]

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Screening different bases, solvents, and ligands can help to favor the desired cross-coupling pathway over dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is a good starting point for the Suzuki coupling of this compound?

A1: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] A more robust starting point would be a system composed of a palladium precursor and a specialized ligand. For example, a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos has been shown to be effective for similar heteroaryl couplings.[1] Another excellent option is to use a pre-formed catalyst such as Pd(dppf)Cl₂.

Q2: What is the optimal base for this reaction?

A2: The optimal base can be substrate-dependent. However, for Suzuki couplings of bromopyridines, strong inorganic bases are often successful. Potassium carbonate (K₂CO₃) has been shown to be effective in the Suzuki coupling of 2-bromo-4-methylpyridine, yielding good results.[5] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide higher yields.[1]

Q3: Can I run the Suzuki coupling of this compound open to the air?

A3: It is strongly discouraged. The palladium catalyst in its active Pd(0) state is sensitive to oxygen and can be deactivated.[4] Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid, which will lower the yield of your desired product.[1] For reproducible and high-yielding results, the reaction should always be performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: My reaction is not going to completion, and I still see unreacted starting material. What should I do?

A4: If your reaction is stalling, consider the following adjustments:

  • Increase Reaction Temperature: Cautiously increasing the temperature can improve the reaction rate and drive the reaction to completion.[1]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.

  • Check Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1] Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1]

  • Re-evaluate Your Catalyst System: If the above adjustments do not work, your current catalyst system may not be active enough for this specific transformation. Consider screening other ligands, such as different Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands.[4]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandTypical Loading (mol%)Relative PerformanceNotes
Pd(OAc)₂PPh₃2-5Low to ModerateProne to catalyst deactivation with pyridine substrates.[1]
Pd₂(dba)₃SPhos1-3Moderate to HighBulky, electron-rich ligand helps stabilize the catalyst.[1]
Pd(dppf)Cl₂-2-5HighA reliable and often highly effective pre-catalyst.

Table 2: Comparison of Bases for Suzuki Coupling of Bromopyridines

BaseTypical EquivalentsCommon Solvent SystemRelative PerformanceNotes
K₂CO₃2-3Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃2-3DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄2-3THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Na₂CO₃2-3DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the boronic acid or ester, the base, and the palladium catalyst.[9]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Suzuki_Troubleshooting start_node Start: Failed Suzuki Coupling with this compound issue_yield Low or No Yield start_node->issue_yield issue_byproduct Byproduct Formation start_node->issue_byproduct check_catalyst Is the Catalyst System Active? issue_yield->check_catalyst check_side_reactions Identify Side Reactions issue_byproduct->check_side_reactions check_base Is the Base Effective? check_catalyst->check_base Yes solution_catalyst Switch to Buchwald Ligands (SPhos, XPhos) or Pd(dppf)Cl₂ check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->solution_base No solution_conditions Ensure Rigorous Degassing Increase Temperature check_conditions->solution_conditions No solution_protodeboronation Use Anhydrous Conditions Use Boronic Ester (Bpin) check_side_reactions->solution_protodeboronation Protodeboronation solution_homocoupling Thoroughly Degas Solvents Use Pd(0) Precatalyst check_side_reactions->solution_homocoupling Homocoupling

Caption: Troubleshooting workflow for failed Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: High-Throughput Screening for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) to determine optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is high-throughput screening (HTS) and how is it applied to reaction optimization?

High-throughput screening is a powerful methodology that leverages automation, robotics, and sophisticated data analysis to rapidly test thousands to millions of chemical or biological samples.[1][2] In the context of reaction optimization, HTS allows for the parallel execution of numerous reactions, enabling the rapid screening of a wide array of catalysts, ligands, solvents, and other reaction parameters.[3] This approach significantly accelerates the discovery of optimal reaction conditions compared to traditional, one-at-a-time experimental methods.[3]

Q2: What are the primary advantages of using HTS for optimizing reaction conditions?

The main benefits of employing HTS for reaction optimization include:

  • Increased Speed and Efficiency: HTS can screen thousands of reaction conditions in the time it would take to perform a handful of experiments manually.[3] This can accelerate research and reduce the time to market for new products.[4]

  • Broader Parameter Exploration: It facilitates a more comprehensive investigation of the reaction space, enhancing the probability of discovering novel catalysts and ideal conditions.[3]

  • Reduced Material Consumption: The miniaturized scale of HTS experiments, often in 96, 384, or 1536-well plates, dramatically reduces the consumption of costly reagents and catalysts.[3][5][6]

  • Improved Data Quality: Automated liquid handling and data acquisition contribute to more consistent and reproducible results.[3]

Q3: What are common causes of false positives in HTS for catalysis?

False positives, where a reaction appears successful but is not due to the desired catalytic activity, are a significant challenge.[3] Common causes include:

  • Assay Interference: The catalyst or other reaction components may interfere with the analytical method, for instance, through fluorescence quenching or enhancement.[3][7]

  • Reactive Impurities: Trace impurities in reagents or catalysts, such as residual metals from synthesis, can be catalytically active themselves.[3]

  • Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit or activate the catalytic system.[3]

  • Redox Activity: Compounds that undergo redox cycling can interfere with assay readouts, particularly those sensitive to redox processes.[3][7]

Q4: How can I differentiate between a true "hit" and a false positive?

Distinguishing true hits from false positives is crucial for the success of an HTS campaign. Key strategies include:

  • Confirmation Screens: Re-testing the initial hits under the same assay conditions is a fundamental first step.[8]

  • Orthogonal Assays: Employing a secondary assay with a different detection principle can help validate the initial findings.[9][10] For example, if the primary assay measures fluorescence, a secondary assay could be based on absorbance or mass spectrometry.

  • Dose-Response Curves: Generating a dose-response curve for the hit compound can help determine its potency (e.g., IC50 or EC50) and assess if the activity is concentration-dependent, a characteristic of genuine activity.[8]

  • Structural Analysis: Visually inspect the chemical structure of the hit for known problematic motifs or reactive functional groups that are often associated with assay interference.[9]

Troubleshooting Guide

Problem 1: High variability in results and poor Z'-factor.

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor above 0.5 is generally considered indicative of a robust and reliable assay.[1] High variability and a low Z'-factor can stem from several sources.

Potential Cause Troubleshooting Steps
Inconsistent Liquid Handling - Calibrate and perform regular maintenance on automated liquid handlers. - Ensure pipette tips are sealing correctly and are compatible with the reagents. - Visually inspect plates for bubbles or incomplete dispensing.
Edge Effects - Implement a plate layout where the outer wells are not used for experimental samples but are filled with buffer or a control solution. - Ensure proper plate sealing to minimize evaporation. - Optimize incubation conditions to ensure uniform temperature and humidity across the plate.[8]
Reagent Instability - Prepare fresh reagents daily or as needed. - Assess the stability of reagents under assay conditions (e.g., temperature, light sensitivity). - Use high-quality, pure reagents to avoid interference from impurities.
Cell-Based Assay Issues - Ensure a uniform cell seeding density across all wells. - Monitor cell health and viability throughout the experiment. - Optimize serum concentration and incubation times.[9]
Problem 2: No significant product formation, even with known active catalysts.

When expected positive controls fail to show activity, it points to a fundamental issue with the reaction setup or detection method.

Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration - Verify the concentrations of all stock solutions. - Confirm that automated liquid handlers are dispensing the correct volumes.[3]
Sub-optimal Reaction Conditions - The selected conditions (e.g., solvent, temperature, pressure) may not be suitable for the specific catalyst-substrate combination. A broader screen of these parameters may be necessary.[3]
Poor Catalyst Solubility - The catalyst may not be sufficiently soluble in the chosen reaction solvent. Screening a wider range of solvents is recommended.[3]
Problem with Analytical Method - The analytical method may not be sensitive enough to detect low levels of product.[3] - The product may be unstable under the analytical conditions. - The catalyst or other reaction components may be interfering with the detection signal.
Incomplete Mixing - Ensure adequate mixing in each well, especially for heterogeneous reactions. - Optimize the stirring or shaking speed and duration.[3]

Experimental Protocols & Data Presentation

General HTS Workflow for Reaction Optimization

A typical HTS campaign for optimizing reaction conditions follows a structured workflow.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation assay_dev Assay Development & Validation lib_prep Library Preparation (Catalysts, Ligands, etc.) primary_screen Primary Screen (Single Concentration) lib_prep->primary_screen Execute data_analysis Data Analysis & Hit Identification primary_screen->data_analysis hit_confirm Hit Confirmation data_analysis->hit_confirm Prioritize dose_response Dose-Response & Potency Determination hit_confirm->dose_response secondary_assay Secondary/Orthogonal Assays dose_response->secondary_assay

A typical experimental workflow for high-throughput screening of catalytic reactions.

Troubleshooting Logic Flow for Inconsistent HTS Results

When encountering inconsistent data, a logical troubleshooting process is essential.

Troubleshooting_Workflow start Inconsistent HTS Results Observed check_controls Review Positive & Negative Controls start->check_controls controls_ok Controls OK? check_controls->controls_ok check_reagents Investigate Reagent Preparation & Stability controls_ok->check_reagents No check_instrument Check Instrument Calibration & Performance controls_ok->check_instrument Yes end_bad Re-evaluate Assay Design check_reagents->end_bad analyze_plate Analyze for Plate-Specific Effects (e.g., Edge Effects) check_instrument->analyze_plate plate_effects Systematic Patterns Found? analyze_plate->plate_effects optimize_layout Optimize Plate Layout & Incubation plate_effects->optimize_layout Yes review_protocol Review Assay Protocol for Ambiguities plate_effects->review_protocol No end_good Identify & Correct Root Cause optimize_layout->end_good review_protocol->end_good

A logical workflow for troubleshooting inconsistent HTS results.

Data Summary: Key HTS Assay Quality Metrics

The following table summarizes key metrics used to evaluate the quality and performance of an HTS assay.

Metric Description Acceptable Range Formula
Z'-factor A measure of the statistical separation between the positive and negative controls. It reflects the quality and robustness of the assay.Z' > 0.51 - (3 * (σpos + σneg)) / |μpos - μneg|
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 2 (assay dependent)μpos / μneg
Coefficient of Variation (%CV) A measure of the relative variability of the data. It is the standard deviation divided by the mean.%CV < 20%(σ / μ) * 100

Where: σpos = standard deviation of the positive control, σneg = standard deviation of the negative control, μpos = mean of the positive control, μneg = mean of the negative control.

Protocol: Workup and Analysis by GC-MS for a 96-Well Plate

This protocol outlines a general procedure for the workup and analysis of a 96-well plate of reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 96-well reaction plate

  • Quenching solution (e.g., water or saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Internal standard solution

  • 96-well plate for analysis

  • Plate sealer

  • Centrifuge with a plate rotor

  • Multichannel pipette

  • GC-MS instrument

Methodology:

  • Reaction Quenching:

    • After the reaction is complete, allow the plate to cool to room temperature.

    • Add the appropriate quenching solution to each well using a multichannel pipette.

  • Extraction:

    • Add the extraction solvent containing the internal standard to each well.

    • Seal the plate securely with a plate sealer.

    • Shake the plate vigorously for 2-5 minutes to ensure thorough extraction of the product.

  • Phase Separation:

    • Centrifuge the plate to separate the aqueous and organic layers.

  • Sample Transfer:

    • Carefully unseal the plate.

    • Using a multichannel pipette, take an aliquot from the organic layer of each well and transfer it to a new 96-well plate for GC-MS analysis.

  • Data Analysis:

    • Analyze the samples using a pre-validated GC-MS method.

    • Determine the yield or conversion of the desired product in each well relative to the internal standard.

    • Visualize the data using heatmaps or other software to quickly identify the most promising reaction conditions.[3]

References

effect of base and catalyst choice on 4-Bromo-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxypyridine in various cross-coupling reactions.

General Troubleshooting

Question: I am observing low to no product yield in my cross-coupling reaction with this compound. What are the common causes?

Answer: Low yields in cross-coupling reactions involving 2-substituted pyridines like this compound are a frequent challenge. Several factors can contribute to this:

  • Catalyst Deactivation: The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes and effectively "poisoning" it. This is a primary cause of low reactivity in pyridine-containing substrates.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). An inappropriate ligand may not effectively prevent catalyst deactivation by the pyridine nitrogen.

  • Incorrect Base Selection: The base is crucial for the transmetalation step in Suzuki reactions and for activating the amine in Buchwald-Hartwig aminations. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions. The solubility of the base is also a critical factor.

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Using impure reagents or improperly dried, non-degassed solvents can lead to catalyst decomposition and the formation of byproducts.

  • Inadequate Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ to shield the palladium center.
Inefficient transmetalation.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is fully dissolved; a co-solvent like water may be necessary.
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Significant Byproduct Formation (Homocoupling of Boronic Acid) Presence of oxygen in the reaction.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.
Debromination of Starting Material Presence of protic impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Protodeboronation of Boronic Acid Base-catalyzed cleavage of the C-B bond.Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Consider using a weaker base or anhydrous conditions.
FAQs: Suzuki-Miyaura Coupling

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands are effective at preventing catalyst deactivation by the pyridine nitrogen.

Q2: What is the best base for the Suzuki coupling of this compound?

The optimal base is substrate-dependent, but for many pyridine systems, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are effective.[2] K₃PO₄ and Cs₂CO₃ are stronger bases and can be particularly useful for less reactive substrates.

Quantitative Data: Base and Catalyst Effect on Suzuki Coupling

The following data is for the structurally similar 2-Bromo-4-methylpyridine and should be used as a guide for optimizing reactions with this compound.

Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
Pd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O120 (Microwave)81[2]
Pd(OAc)₂NoneK₂CO₃50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[3]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane110Good to Excellent[3]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 5 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Workflow A Reaction Setup: - this compound - Boronic Acid - Base - Catalyst B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Solvent Addition: Degassed Solvent B->C D Reaction: Heat & Stir C->D E Workup: Extraction & Washing D->E F Purification: Column Chromatography E->F

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.Use bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.
Incorrect base selection.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, a combination of DBU and NaTFA can be effective.[5]
Reagent insolubility.Toluene and 1,4-dioxane are common solvents. Ensure all components are well-dissolved.
Low Yield with Primary Amines Formation of diarylated side products.Use a slight excess of the amine and carefully control the reaction time.
Catalyst Decomposition High reaction temperatures.Lower the reaction temperature to 80-90 °C and extend the reaction time. Monitor for the formation of palladium black.[6]
FAQs: Buchwald-Hartwig Amination

Q1: Why is the choice of ligand so critical for the Buchwald-Hartwig amination of this compound?

The pyridine nitrogen can act as a ligand and poison the palladium catalyst.[6] Bulky, electron-rich ligands are essential to create a sterically hindered environment around the palladium center, which prevents the pyridine from coordinating and deactivating the catalyst.

Q2: What are the signs of catalyst failure in my Buchwald-Hartwig reaction?

A healthy reaction is typically a homogeneous, colored solution. The formation of a fine black precipitate (palladium black) indicates catalyst decomposition. If the reaction mixture remains colorless, it's likely the catalyst has not become active.[6]

Quantitative Data: Ligand and Base Effect on Buchwald-Hartwig Amination

The following data is for the amination of structurally similar bromopyridine and dihalopyrimidine substrates and should serve as a guide.

Amine Palladium Precursor Ligand Base Solvent Temp (°C) Yield (%) Reference
AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene11090-95[7]
MorpholinePd(OAc)₂RuPhosK₃PO₄Dioxane11090-98[8]
DiethylaminePd(OAc)₂cataCXium® ALHMDSTHF8085-95[8]
Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[8]

Visualizations

Buchwald_Hartwig_Logic Start Low Yield in Buchwald-Hartwig? Q1 Is Palladium Black Observed? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Using Bulky, Electron-Rich Ligand? Q1->Q2 No Sol1 Lower Temperature, Increase Time A1_Yes->Sol1 A2_No Catalyst Poisoning by Pyridine Q2->A2_No No Q3 Is Base Strong and Soluble? Q2->Q3 Yes Sol2 Switch to XPhos, RuPhos, etc. A2_No->Sol2 A3_No Inefficient Deprotonation or Heterogeneous Reaction Q3->A3_No No Sol3 Use NaOtBu/LHMDS in Toluene/Dioxane A3_No->Sol3 Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->Pd_alkyne CuI CuI Transmetal->CuI + CuBr RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Deprotonation Base Alkyne->Deprotonation Cu_acetylide Cu-C≡C-R Deprotonation->Cu_acetylide + CuI Cu_acetylide->Transmetal Heck_Reaction_Components Title Key Components for a Successful Heck Reaction Aryl_Halide This compound Product Substituted Alkene Product Aryl_Halide->Product Alkene Alkene Coupling Partner (e.g., Styrene, Acrylate) Alkene->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Product Base Base (e.g., Et3N, K2CO3) Base->Product Ligand Ligand (Optional but Recommended) (e.g., PPh3, Bulky Phosphines) Ligand->Catalyst Solvent Anhydrous, Degassed Solvent (e.g., DMF, Toluene) Solvent->Product

References

Technical Support Center: Reaction Condition Optimization for Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this critical heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from the classical method's reliance on harsh reaction conditions and long reaction times.[1] Key factors to investigate include:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.

    • Solution: Employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, in some cases up to 96%.[1] Microwave-assisted synthesis is another effective approach to improve yields and reduce reaction times.[2]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will lead to a lower yield of the desired product.

    • Solution: Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, and ferric chloride.[1] Monitoring the reaction by TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.

    • Solution: The order of reagent addition can be crucial, especially in unsymmetrical Hantzsch reactions. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often minimize the formation of undesired intermediates.

Q2: I am observing poor regioselectivity in my Bohlmann-Rahtz pyridine synthesis. What can be done to control the formation of the desired isomer?

A2: The Bohlmann-Rahtz synthesis can indeed suffer from poor regioselectivity, particularly when using unsymmetrical enamines or alkynones. The high temperatures often required for the cyclodehydration step can also lead to side reactions.

  • High Reaction Temperatures: The thermal cyclodehydration step often requires high temperatures, which can lead to decomposition of starting materials or intermediates.

    • Solution: The use of a Brønsted acid catalyst, such as acetic acid, or a solid acid catalyst like Amberlyst-15 can significantly lower the required reaction temperature.[3] Lewis acids like ytterbium(III) triflate or zinc(II) bromide have also been shown to be effective.[3]

  • Controlling Regioselectivity: The regioselectivity is primarily determined by the initial Michael addition of the enamine to the alkynone.

    • Solution: The steric and electronic properties of the substituents on both the enamine and the alkynone play a critical role. Modifying these substituents can favor the formation of the desired regioisomer. Additionally, a stepwise approach where the aminodiene intermediate is isolated before cyclodehydration may offer better control.

Q3: My Suzuki-Miyaura coupling reaction with a pyridine boronic acid is failing or giving a low yield. What are the likely causes?

A3: The Suzuki-Miyaura coupling of pyridine derivatives can be challenging primarily due to two main issues: catalyst deactivation and protodeboronation of the boronic acid.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle.

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial. These ligands create a sterically hindered environment around the palladium center, which helps to prevent coordination of the pyridine nitrogen.[4]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material. This is particularly problematic with electron-deficient heteroaryl boronic acids like those of pyridine.

    • Solution: Using boronic esters (e.g., pinacol esters) or MIDA boronates, which are more stable to hydrolysis, can significantly reduce protodeboronation.[5] Running the reaction under anhydrous conditions and using a weaker base, if compatible with the reaction, can also be beneficial.

Q4: I am struggling with the Buchwald-Hartwig amination of a 2-halopyridine. The reaction is sluggish and gives a poor yield. How can I optimize this reaction?

A4: The Buchwald-Hartwig amination of 2-halopyridines is notoriously difficult due to catalyst poisoning by the pyridine nitrogen, which is in close proximity to the reaction center.

  • Catalyst Poisoning: Similar to the Suzuki coupling, the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. This is the most significant challenge for this class of substrates.[6]

    • Solution: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly effective in preventing catalyst poisoning and promoting the reaction.[6]

  • Suboptimal Ligand and Base Combination: The interplay between the ligand and the base is crucial for an efficient catalytic cycle.

    • Solution: A systematic screening of different ligands and bases is often necessary. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with a highly active ligand.[6]

Troubleshooting Guides

Hantzsch Pyridine Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient reaction conditions.- Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation. - Consider microwave-assisted synthesis. - Optimize solvent and temperature.
Incomplete oxidation of the dihydropyridine intermediate.- Use an effective oxidizing agent (e.g., nitric acid, KMnO₄, FeCl₃). - Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Purity of starting materials.- Ensure high purity of aldehyde, β-ketoester, and ammonia source.
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- Pre-form the enamine or Knoevenagel condensation product before the final cyclization step.
Over-oxidation to pyridine-N-oxide.- Use a milder oxidizing agent or control the stoichiometry carefully.
Bohlmann-Rahtz Pyridine Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to lower the reaction temperature.[3] - Employ a Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂.[3]
Decomposition of Starting Material Acid-sensitive enamines or alkynones.- Use milder catalysts like Amberlyst-15. - For highly sensitive substrates, a two-step procedure with isolation of the aminodiene intermediate may be necessary.
Poor Regioselectivity Competing pathways in the initial Michael addition.- Modify the steric and electronic properties of the substituents on the enamine and alkynone. - A stepwise approach can offer better control over regioselectivity.
Suzuki-Miyaura Coupling of Pyridines
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst poisoning by pyridine nitrogen.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4] - Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
Protodeboronation of the pyridine boronic acid.- Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt).[5] - Run the reaction under anhydrous conditions. - Use a weaker base (e.g., K₂CO₃, K₃PO₄).
Side Reactions (e.g., Homocoupling, Dehalogenation) Presence of oxygen or impurities.- Ensure the reaction is thoroughly degassed and run under an inert atmosphere. - Use high-purity reagents and solvents.
Buchwald-Hartwig Amination of Halopyridines
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst poisoning by the pyridine nitrogen.- Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6]
Suboptimal ligand, base, or solvent combination.- Systematically screen different combinations of ligands (e.g., biarylphosphines), bases (e.g., NaOtBu, LHMDS, K₃PO₄), and solvents (e.g., toluene, dioxane).
Catalyst decomposition.- Avoid excessively high temperatures (>120 °C). If palladium black is observed, lower the reaction temperature and increase the reaction time.[6]
Reaction Stalls Gradual catalyst deactivation.- Increase catalyst loading or consider a more robust pre-catalyst. - Ensure the reaction is strictly anaerobic and anhydrous.

Data Presentation

Hantzsch Dihydropyridine Synthesis: Catalyst Comparison

Reaction: Benzaldehyde + 2 eq. Ethyl Acetoacetate + Ammonium Acetate → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Data compiled from a comparative guide on catalysts for Hantzsch synthesis.

Bohlmann-Rahtz Pyridine Synthesis: Condition Optimization

Reaction: Ethyl β-aminocrotonate + Phenylpropynone → Ethyl 2,6-dimethyl-4-phenylnicotinate

| Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acetic Acid / Toluene | 100 | 15 | ~85 (by NMR) | | Acetic Acid / Toluene | 140 | 5 | 74 | | Acetic Acid / Ethanol | 120 | 5 | 86 |

Data adapted from a study on Bohlmann-Rahtz synthesis in batch and flow.[4]

Suzuki-Miyaura Coupling: Ligand/Precatalyst Comparison

Reaction: 2-Chloropyridine + Phenylboronic Acid → 2-Phenylpyridine

Ligand/PrecatalystBaseSolventTemperature (°C)Time (h)Yield (%)
SPhosK₃PO₄Toluene/H₂O1001895
XPhosK₃PO₄t-AmylOH1001698
RuPhosK₃PO₄t-AmylOH1001297
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492
[(IPr)Pd(allyl)Cl]K₂CO₃Dioxane/H₂O80296

Data compiled from a guide on ligand selection for Suzuki reactions of 2-chloropyridines.[4]

Buchwald-Hartwig Amination: Condition Optimization

Reaction: 2-Bromopyridine + N-Methylaniline → 2-(N-Methylanilino)pyridine

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10098
Pd(OAc)₂XPhosLHMDSToluene10096
Pd(OAc)₂XPhosK₃PO₄Dioxane11082
Pd(OAc)₂XantphosCs₂CO₃Dioxane11088
Pd(OAc)₂XantphosDBUToluene10075

Representative data to illustrate an optimization workflow.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude 1,4-dihydropyridine product by recrystallization or column chromatography.

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis

Materials:

  • Enolizable ketone (1.0 equiv)

  • Ynone (1.0-1.2 equiv)

  • Ammonium acetate (5-10 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude pyridine product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a 2-Chloropyridine

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of a 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (to make a 0.1-0.5 M solution)

Procedure:

  • In a glovebox, add the 2-bromopyridine, amine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Add the desired amount of anhydrous, degassed toluene.

  • Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_hantzsch start Start reagents Combine Aldehyde, β-Ketoester, & NH4OAc in Solvent start->reagents reaction Heat Reaction (Conventional, MW, or US) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete oxidation Oxidize Dihydropyridine (if necessary) workup->oxidation purification Purify Product (Chromatography/Recrystallization) oxidation->purification end End purification->end

Hantzsch Pyridine Synthesis Workflow

troubleshooting_suzuki start Low Yield in Suzuki Coupling of Pyridine Derivative catalyst_poisoning Suspect Catalyst Poisoning? start->catalyst_poisoning protodeboronation Suspect Protodeboronation? start->protodeboronation solution_ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) catalyst_poisoning->solution_ligand Yes re_evaluate Re-evaluate Reaction Progress catalyst_poisoning->re_evaluate No solution_boronate Use Stable Boronate (Pinacol Ester, MIDA Boronate) protodeboronation->solution_boronate Yes protodeboronation->re_evaluate No solution_ligand->re_evaluate solution_conditions Optimize Conditions: - Anhydrous Solvent - Weaker Base (K3PO4) solution_boronate->solution_conditions solution_conditions->re_evaluate

Troubleshooting Low Yield in Suzuki Coupling

buchwald_hartwig_logic start Buchwald-Hartwig Amination of 2-Halopyridine check_yield Is Yield Low? start->check_yield optimize_ligand Optimize Ligand: Use Bulky Biarylphosphine (XPhos, RuPhos) check_yield->optimize_ligand Yes success Successful Reaction check_yield->success No optimize_base Optimize Base: Screen NaOtBu, LHMDS, K3PO4 optimize_ligand->optimize_base optimize_temp Optimize Temperature: Avoid >120°C to prevent catalyst decomposition optimize_base->optimize_temp failure Further Optimization Needed optimize_temp->failure

Decision Logic for Buchwald-Hartwig Optimization

References

Validation & Comparative

Mass Spectrometry Fragmentation Analysis: 4-Bromo-2-methoxypyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-methoxypyridine alongside its structural analogs, 4-bromopyridine and 2-methoxypyridine. Understanding the fragmentation pathways of these molecules is crucial for their unambiguous identification in complex matrices, a common challenge in drug metabolism studies and synthetic chemistry. The data presented herein, including proposed fragmentation schemes and detailed experimental protocols, serves as a valuable resource for researchers and scientists in the field.

Comparative Fragmentation Data

The mass spectra of this compound and its analogs are characterized by distinct fragmentation patterns that provide structural insights. The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature for bromine-containing compounds, resulting in doublet peaks for the molecular ion and bromine-containing fragments.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Proposed Structures
This compound 187/189172/174 ([M-CH₃]⁺), 158/160 ([M-CHO]⁺), 108 ([M-Br]⁺), 78 ([C₅H₄N]⁺)
4-Bromopyridine 157/15978 ([M-Br]⁺, [C₅H₄N]⁺), 51 ([C₄H₃]⁺)
2-Methoxypyridine 10994 ([M-CH₃]⁺), 80 ([M-CHO]⁺), 79 ([M-CH₂O]⁺), 78 ([C₅H₄N]⁺)

Proposed Fragmentation Pathway of this compound

The electron ionization of this compound is anticipated to induce fragmentation through several key pathways, primarily involving the loss of the methoxy and bromo substituents, as well as cleavage of the pyridine ring.

fragmentation_pathway M [C₆H₆BrNO]⁺˙ m/z = 187/189 F1 [C₅H₃BrNO]⁺ m/z = 172/174 M->F1 - •CH₃ F2 [C₅H₄BrN]⁺ m/z = 158/160 M->F2 - CHO F3 [C₆H₆NO]⁺ m/z = 108 M->F3 - •Br F4 [C₅H₄N]⁺ m/z = 78 F3->F4 - CH₂O

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

A standardized protocol for acquiring electron ionization mass spectra for the comparative analysis of these pyridine derivatives is outlined below.

Sample Preparation:

  • Dissolve the analytical standard of this compound and its analogs (4-bromopyridine, 2-methoxypyridine) in a volatile organic solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

Instrumentation:

  • A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is recommended.

Gas Chromatography (GC) Method:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-250.

Comparative Analysis of Fragmentation Patterns

This compound: The primary fragmentation is expected to involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 172/174. Subsequent loss of a carbon monoxide (CO) molecule would lead to the ion at m/z 144/146. Another significant fragmentation pathway is the loss of a bromine radical (•Br), resulting in an ion at m/z 108. Further fragmentation of this ion by loss of formaldehyde (CH₂O) would produce the pyridinium ion at m/z 78.

4-Bromopyridine: The mass spectrum of 4-bromopyridine is characterized by the prominent molecular ion peak at m/z 157/159. The base peak is typically observed at m/z 78, corresponding to the loss of the bromine atom to form the stable pyridinium cation.[2] Further fragmentation of the pyridinium ion can lead to the formation of the cyclobutadienyl cation at m/z 52 after the loss of hydrogen cyanide (HCN).

2-Methoxypyridine: The fragmentation of 2-methoxypyridine shows a characteristic loss of a methyl radical (•CH₃) to give a fragment at m/z 94. Another important fragmentation is the loss of formaldehyde (CH₂O) to produce the pyridinium ion at m/z 79. The ion at m/z 78 is also observed, likely due to the loss of a hydrogen atom from the m/z 79 fragment.[3]

This comparative guide provides a foundational understanding of the fragmentation behavior of this compound and its key structural analogs. The provided data and protocols can be readily applied by researchers for the identification and structural elucidation of these and related compounds in various scientific applications.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The versatile scaffold of 4-Bromo-2-methoxypyridine has emerged as a promising starting point for the synthesis of a diverse range of derivatives exhibiting significant anticancer and antimicrobial properties. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Derivatives of this compound have demonstrated considerable potential in the field of medicinal chemistry. The unique substitution pattern of the pyridine ring allows for the strategic introduction of various functional groups, leading to the generation of compounds with a wide spectrum of biological activities. Notably, this scaffold has proven to be a valuable precursor for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds renowned for their therapeutic applications.

Comparative Anticancer Activity

Several classes of compounds derived from this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various derivatives.

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines synthesized from this compound have shown promising anticancer activity. For instance, certain derivatives have exhibited potent cytotoxicity against melanoma (A375), cervical cancer (HeLa), and breast cancer (HCC1937) cell lines.[1][2][3] The mechanism of action for some of these compounds involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][4]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridinesCompound 6A375 (Melanoma)~10[1]
HeLa (Cervical Cancer)~15[1]
IP-5HCC1937 (Breast Cancer)45[3]
IP-6HCC1937 (Breast Cancer)47.7[3]
IP-7HCC1937 (Breast Cancer)79.6[3]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

Another class of compounds, N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureas, has demonstrated significant antiproliferative activity against a range of cancer cell lines, including lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancer.[5] The structure-activity relationship studies on these derivatives suggest that the nature and position of substituents on the aryl rings play a crucial role in their cytotoxic potency.[5]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureaCompound 9bMCF7 (Breast Cancer)< 3[5]
PC3 (Prostate Cancer)< 5[5]
Compound 9dMCF7 (Breast Cancer)< 3[5]
PC3 (Prostate Cancer)< 5[5]

Comparative Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing their efficacy.

Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Chalcone Derivatives

Chalcones incorporating the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] These compounds have shown promising results against clinically relevant strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[6]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine ChalconesEscherichia coli-[6]
Pseudomonas aeruginosa-[6]
Staphylococcus aureus-[6]
Streptococcus pyogenes-[6]
Imidazo[1,2-a]pyridine ChalconesEscherichia coli-[6]
Pseudomonas aeruginosa-[6]
Staphylococcus aureus-[6]
Streptococcus pyogenes-[6]

Note: Specific MIC values for the chalcone derivatives were presented as zones of inhibition in the source material and are not directly comparable in this table.

Pyridine Derivatives Containing Imidazo[2,1-b][1][7][8]thiadiazole Moiety

A series of novel pyridine derivatives incorporating an imidazo[2,1-b][1][7][8]thiadiazole moiety has demonstrated significant antibacterial and antifungal activity.[9] Notably, some of these compounds exhibited potent activity against both bacterial and fungal pathogens with low cytotoxicity to human cells.[9]

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridine-Imidazo[2,1-b][1][7][8]thiadiazoleStaphylococcus aureus0.5[9]
Fungus ATCC 97638[9]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Synthesis Protocol: Suzuki-Miyaura Coupling for 4-Aryl-2-methoxypyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in biologically active molecules. This protocol outlines a general procedure for the coupling of an aryl halide with a pyridine boronic acid derivative.

Materials:

  • This compound (or other aryl halide)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere, add the this compound (1 equivalent), aryl boronic acid (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methoxypyridine derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[7][10][11][12][13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and development. As mentioned, the PI3K/Akt signaling pathway has been identified as a key target for some of the anticancer imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition.

The diagram above illustrates a simplified representation of the PI3K/Akt signaling cascade. Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases such as PDK1 and Akt. Activated Akt, in turn, modulates the activity of numerous downstream targets, including mTOR, to promote cell growth, proliferation, and survival while inhibiting apoptosis. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, potentially at the level of PI3K or Akt, thereby exerting their anticancer effects.[1][2][4]

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening Anticancer Anticancer Assays (MTT, etc.) Bio_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Bio_Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for discovery and evaluation.

The provided workflow outlines the typical process for the discovery and evaluation of novel bioactive compounds derived from this compound. The process begins with the chemical synthesis of derivatives, followed by purification and structural characterization. The synthesized compounds are then subjected to biological screening to assess their anticancer and/or antimicrobial activities. The quantitative data obtained from these assays are analyzed to determine key parameters like IC50 and MIC values. This information is then used to establish structure-activity relationships (SAR), which guide the further optimization of lead compounds to enhance their potency and selectivity.

References

Purity Assessment of Synthesized 4-Bromo-2-methoxypyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Bromo-2-methoxypyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. While HPLC is a versatile and widely used method, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer valuable alternatives.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection and quantification of non-volatile and thermally labile impurities.High resolution and sensitivity; versatile for a wide range of compounds; robust and reliable for routine analysis.Not suitable for highly volatile impurities; may require method development to resolve all potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification.Quantitative purity, detection and quantification of volatile impurities and residual solvents; provides structural information for impurity identification.Excellent for volatile and semi-volatile compounds; high sensitivity and specificity from mass detection.Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of a compound by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte; provides structural confirmation.A primary analytical method; highly accurate and precise; non-destructive.Lower sensitivity compared to chromatographic methods for trace impurities; requires a certified internal standard.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for the routine purity assessment of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Potential Impurities:

Based on the common Sandmeyer synthesis route from 2-methoxy-4-aminopyridine, potential impurities that this HPLC method can separate include:

  • Unreacted Starting Material: 2-methoxy-4-aminopyridine

  • Isomeric Byproducts: e.g., 2-Bromo-6-methoxypyridine

  • Di-brominated Species: e.g., 4,X-Dibromo-2-methoxypyridine

  • Phenolic Byproducts: Formed from the reaction of the diazonium salt with water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for identifying and quantifying volatile impurities and residual solvents in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Experimental Parameters:

ParameterCondition
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone)
Pulse Program A single pulse sequence with a calibrated 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest
Number of Scans Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more)

Sample Preparation and Analysis:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using quantitative parameters.

  • The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.

Data Presentation

The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of this compound using the described methods.

Analytical MethodParameterResult
HPLC Purity (Area %)99.2%
2-methoxy-4-aminopyridine0.3%
Unknown Impurity 1 (RRT 1.15)0.2%
Unknown Impurity 2 (RRT 1.28)0.3%
GC-MS Purity (Assay %)99.1%
Residual Dichloromethane0.1%
qNMR Absolute Purity99.0% (± 0.2%)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the synthesis and purity assessment stages.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_results Data Evaluation start Starting Material: 2-methoxy-4-aminopyridine reaction Sandmeyer Reaction start->reaction workup Extraction & Purification reaction->workup product Synthesized This compound workup->product hplc HPLC Analysis product->hplc Primary Method gcms GC-MS Analysis product->gcms Alternative Method qnmr qNMR Analysis product->qnmr Alternative Method data_comp Comparison of Results hplc->data_comp gcms->data_comp qnmr->data_comp final_purity Final Purity Determination data_comp->final_purity

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship cluster_synthesis_impurities Synthesis and Potential Impurities cluster_analytical_methods Analytical Methods for Detection cluster_outcome Purity Profile synthesis Synthesis of This compound imp1 Unreacted Starting Material synthesis->imp1 imp2 Isomeric Byproducts synthesis->imp2 imp3 Di-brominated Species synthesis->imp3 imp4 Phenolic Byproducts synthesis->imp4 hplc HPLC imp1->hplc gcms GC-MS imp1->gcms qnmr qNMR imp1->qnmr imp2->hplc imp2->gcms imp2->qnmr imp3->hplc imp3->gcms imp3->qnmr imp4->hplc imp4->qnmr purity_profile Comprehensive Purity Profile hplc->purity_profile gcms->purity_profile qnmr->purity_profile

Caption: Relationship between synthesis, impurities, and analysis.

A Comparative Guide to the Synthesis of Substituted Alkoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of substituted alkoxypyridines is a critical task. These structural motifs are prevalent in a wide array of pharmaceuticals and functional materials. This guide provides an objective comparison of three prominent synthetic methodologies: Nucleophilic Aromatic Substitution (SNA r), Buchwald-Hartwig C-O Coupling, and Ullmann Condensation, supported by experimental data to inform the selection of the most suitable route for a given synthetic challenge.

The choice of synthetic method for constructing the C-O bond between a pyridine ring and an alcohol is crucial and depends on factors such as the substitution pattern of the pyridine, the nature of the alcohol, and the desired scale of the reaction. This guide delves into the specifics of each method, presenting quantitative data in a comparative format and providing detailed experimental protocols for key examples.

Performance Comparison of Synthetic Routes

The following tables summarize quantitative data for the three main synthetic routes to substituted alkoxypyridines. It is important to note that direct comparisons can be challenging due to the variability in starting materials, catalysts, and reaction conditions.

Method General Substrates Typical Reagents & Catalysts General Reaction Conditions Reported Yields Key Advantages Key Disadvantages
Nucleophilic Aromatic Substitution (SNAr) Electron-deficient halopyridines (e.g., 4-chloropyridine)Strong base (e.g., NaOH, NaH), Alcohol80-100 °C, DMSO or other polar aprotic solvents75-80%[1]Cost-effective, simple procedure, no transition metal catalyst required.Limited to activated pyridines, may require harsh conditions.
Buchwald-Hartwig C-O Coupling A wide range of halopyridines and pyridyl triflatesPalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., Cs2CO3, K3PO4)80-120 °C, Toluene or other inert solventsGenerally highBroad substrate scope, good functional group tolerance, milder than classical Ullmann.Cost of palladium and ligands, potential for catalyst poisoning.[2][3]
Ullmann Condensation Halopyridines (especially iodides and bromides)Copper catalyst (e.g., CuI, Cu(OAc)2), Ligand (e.g., phenanthroline, N,N-dimethylglycine), Base (e.g., K2CO3)High temperatures (often >150 °C), polar aprotic solvents (e.g., DMF, NMP)Moderate to highLower cost catalyst compared to palladium, effective for less reactive substrates.Often requires harsh conditions, stoichiometric copper in classical methods, can have erratic yields.[4]

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Alkoxypyridines

This protocol is adapted from a procedure for the synthesis of a series of 4-alkoxypyridines.[1]

Materials:

  • 4-Chloropyridine hydrochloride

  • Alcohol (e.g., 1-nonanol)

  • Sodium hydroxide (powdered)

  • Dimethyl sulfoxide (DMSO)

  • Argon (or other inert gas)

Procedure:

  • A 100 mL round-bottom flask is flushed with argon.

  • Finely divided sodium hydroxide (2.00 g, 50.0 mmol) and the desired alcohol (10.0 mmol) are added to the flask, followed by reagent-grade DMSO (12 mL).

  • The mixture is heated to 80 °C with stirring under an argon atmosphere.

  • 4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol) is added, and the flask is rinsed with an additional portion of DMSO (8 mL).

  • After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (0.300 g, 2.0 mmol) is added.

  • The reaction mixture is stirred and heated overnight at 80 °C.

  • After cooling, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is then purified by distillation or column chromatography.

Buchwald-Hartwig C-O Coupling: General Protocol for Aryl Ether Synthesis

Materials:

  • Halopyridine or pyridyl triflate (1.0 equiv)

  • Alcohol (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridine, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the alcohol.

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Modern Ullmann Condensation: General Protocol for Aryl Ether Synthesis

Traditional Ullmann reactions require harsh conditions. Modern protocols utilize ligands to facilitate the reaction under milder conditions.[4]

Materials:

  • Halopyridine (1.0 equiv)

  • Alcohol (1.5-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • To a reaction vessel, add the halopyridine, alcohol, CuI, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the required temperature (typically 100-160 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method for a given substituted alkoxypyridine.

SynthesisMethodSelection Workflow for Selecting a Synthetic Method for Substituted Alkoxypyridines Start Define Target Alkoxypyridine Pyridine_Activation Is the pyridine ring electron-deficient? Start->Pyridine_Activation Cost_Sensitivity Is cost a major constraint? Pyridine_Activation->Cost_Sensitivity No SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine_Activation->SNAr Yes Substrate_Scope Broad substrate scope and functional group tolerance required? Cost_Sensitivity->Substrate_Scope No Ullmann Modern Ullmann Condensation Cost_Sensitivity->Ullmann Yes Harsh_Conditions Are harsh conditions (high temp.) acceptable? Substrate_Scope->Harsh_Conditions No Buchwald Buchwald-Hartwig C-O Coupling Substrate_Scope->Buchwald Yes Harsh_Conditions->Buchwald No Harsh_Conditions->Ullmann Yes

Caption: A decision-making workflow for selecting a synthetic method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, providing a visual representation of the key steps involved in these transformations.

Buchwald_Hartwig_Cycle Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling cluster_cycle Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII L_nPd(II)(Ar)(X) Pd0->PdII Ar-X OxAdd->PdII Ligand_Exch Ligand Exchange with Alcoholate PdII_OR L_nPd(II)(Ar)(OR) PdII->PdII_OR RO- Ligand_Exch->PdII_OR HX_Base Base-HX Ligand_Exch->HX_Base PdII_OR->Pd0 Red_Elim Reductive Elimination Product Ar-OR Red_Elim->Product ArX Ar-X ArX->OxAdd ROH_Base ROH + Base ROH_Base->Ligand_Exch

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

Ullmann_Cycle Generalized Catalytic Cycle for Ullmann Condensation cluster_cycle Generalized Catalytic Cycle for Ullmann Condensation CuI Cu(I)X OxAdd1 Reaction with Alcoholate CuOR Cu(I)OR CuI->CuOR RO- OxAdd1->CuOR HX_Base Base-HX OxAdd1->HX_Base OxAdd2 Oxidative Addition CuIII Ar-Cu(III)(OR)X CuOR->CuIII Ar-X OxAdd2->CuIII CuIII->CuI Red_Elim Reductive Elimination Product Ar-OR Red_Elim->Product ArX Ar-X ArX->OxAdd2 ROH_Base ROH + Base ROH_Base->OxAdd1

Caption: Catalytic cycle for Ullmann condensation.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-2-methoxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining environmental compliance. This guide provides a detailed protocol for the proper disposal of 4-Bromo-2-methoxypyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for mitigating risks associated with this class of compounds.

Hazard Profile and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed.[1] It can cause significant skin and eye irritation.[1] Therefore, all waste containing this compound must be treated as hazardous.[2][3][4] Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).To prevent skin contact.[2][5]
Skin and Body A fully-buttoned lab coat, long pants, and closed-toe shoes.To protect skin from contamination.[2][5]
Respiratory Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of vapors.[2][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2][4]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][7]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[2][8]

2. Waste Collection and Containerization:

  • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[5][8] High-density polyethylene (HDPE) containers are a suitable option.[3]

  • The container must be kept tightly sealed when not in use.[6][8]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Irritant, Harmful if Swallowed).[3][7]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

5. Spill Management:

  • In the event of a small spill, contain the material using an inert, non-combustible absorbent such as vermiculite or sand.[2][9]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[9]

  • Clean the spill area thoroughly.[3] All cleaning materials should also be disposed of as hazardous waste.[3]

  • For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[2]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][10]

  • The recommended disposal method for pyridine derivatives is incineration in a chemical incinerator.[4][5]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound and related compounds.

Table 2: Hazard Classification and Statements

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity H335May cause respiratory irritation.[5][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials (e.g., strong acids, oxidizers) classify->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store spill Spill Occurs? store->spill small_spill Small Spill: 1. Contain with inert absorbent 2. Collect as hazardous waste 3. Decontaminate area spill->small_spill Yes, Small large_spill Large Spill: 1. Evacuate Area 2. Contact EHS Immediately spill->large_spill Yes, Large final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor spill->final_disposal No small_spill->final_disposal end End of Process large_spill->end final_disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.